molecular formula C12H16N2 B575739 10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE CAS No. 180802-86-2

10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE

Cat. No.: B575739
CAS No.: 180802-86-2
M. Wt: 188.274
InChI Key: DSKNEBHLQADPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE is a synthetic compound known for its unique structure and significant pharmacological properties. It was first synthesized in the 1970s by scientists at the pharmaceutical company Dainippon Sumitomo Pharma in Japan. This compound has been studied for its potential use as an opioid analgesic due to its high affinity for the mu-opioid receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE involves several steps, starting from readily available precursors. The key steps include:

    Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, which combines an aldehyde with an amine in the presence of an acid catalyst.

    Cyclization: The next step is the cyclization of the intermediate to form the tetrahydroisoquinoline structure. This is typically achieved through a cyclization reaction using a strong base.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Final Amination:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological receptors, particularly the mu-opioid receptor.

    Medicine: Investigated for its potential as an analgesic in pain management.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the mu-opioid receptor in the brain and spinal cord. By binding to this receptor, it activates a signaling pathway that reduces the transmission of pain signals in the nervous system. This leads to analgesia, sedation, and other opioid-like effects.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A natural opioid with a similar mechanism of action but different chemical structure.

    Fentanyl: A synthetic opioid with a higher potency and different pharmacokinetic profile.

    Methadone: A synthetic opioid used in pain management and opioid replacement therapy.

Uniqueness

10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE is unique due to its specific structural features, which confer distinct pharmacological properties. Its high affinity for the mu-opioid receptor and potential for use as an analgesic make it a compound of interest in both research and clinical settings.

Properties

IUPAC Name

10,10-dimethyl-4-azatricyclo[7.1.1.02,7]undeca-2,4,6-trien-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12(2)8-3-7-4-11(13)14-6-9(7)10(12)5-8/h4,6,8,10H,3,5H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKNEBHLQADPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C3=CN=C(C=C3C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698121
Record name 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180802-86-2
Record name 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.